molecular formula C18H24O3S B13791761 Diisobutylnaphthalene-1-sulphonic acid CAS No. 958791-65-6

Diisobutylnaphthalene-1-sulphonic acid

Cat. No.: B13791761
CAS No.: 958791-65-6
M. Wt: 320.4 g/mol
InChI Key: KBLAMUYRMZPYLS-UHFFFAOYSA-N
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Description

Diisobutylnaphthalene-1-sulphonic acid is an organic compound with the molecular formula C18H24O3S. It is a sulfonic acid derivative of naphthalene, characterized by the presence of two isobutyl groups attached to the naphthalene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisobutylnaphthalene-1-sulphonic acid can be synthesized through the sulfonation of diisobutylnaphthalene. The sulfonation process typically involves the reaction of diisobutylnaphthalene with chlorosulfonic acid or oleum under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete sulfonation .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors. The process includes the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity. The resulting product is then purified through techniques such as solvent extraction and fractional distillation .

Chemical Reactions Analysis

Types of Reactions

Diisobutylnaphthalene-1-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, sulfinic acids, and substituted naphthalene compounds .

Scientific Research Applications

Diisobutylnaphthalene-1-sulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diisobutylnaphthalene-1-sulphonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in proteins, leading to changes in their activity and function. The compound can also participate in various signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisobutylnaphthalene-1-sulphonic acid is unique due to the presence of isobutyl groups, which enhance its solubility in organic solvents and influence its reactivity. This makes it particularly useful in applications where solubility and specific reactivity are important .

Properties

CAS No.

958791-65-6

Molecular Formula

C18H24O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2,3-bis(2-methylpropyl)naphthalene-1-sulfonic acid

InChI

InChI=1S/C18H24O3S/c1-12(2)9-15-11-14-7-5-6-8-16(14)18(22(19,20)21)17(15)10-13(3)4/h5-8,11-13H,9-10H2,1-4H3,(H,19,20,21)

InChI Key

KBLAMUYRMZPYLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC2=CC=CC=C2C(=C1CC(C)C)S(=O)(=O)O

Origin of Product

United States

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